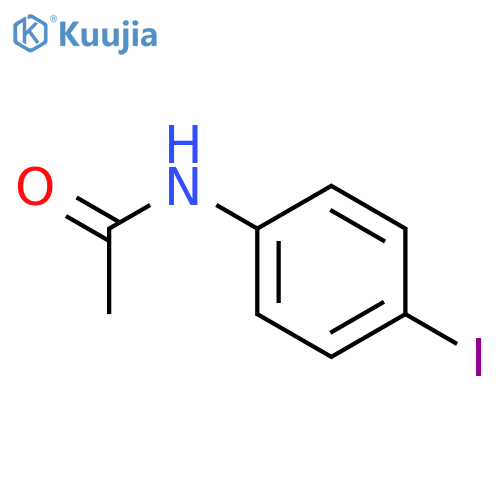Cas no 622-50-4 (N-(4-Iodophenyl)acetamide)

N-(4-Iodophenyl)acetamide structure
商品名:N-(4-Iodophenyl)acetamide
N-(4-Iodophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Iodophenyl)acetamide
- 4'-Iodoacetanilide
- 4-(N-acetylamino)iodobenzene
- 4-acetamidoiodobenzene
- 4-Iodoacetanilide
- 4-iodo-N-acetylaminobenzene
- Acetamide,N-(4-iodophenyl)
- ACETANILIDE,4'-IODO
- N-(4-iodo-phenyl)-acetamide
- para-acetamino-iodo-benzene
- p-Iodoacetanilide
- Acetanilide,4'-iodo- (6CI,7CI,8CI)
- 4-Acetamidophenyl iodide
- NSC 2161
- p-Acetamidoiodobenzene
- Acetamide, N-(4-iodophenyl)-
- SIULLDWIXYYVCU-UHFFFAOYSA-N
- 4'-Iodo-acetanilide
- PubChem3293
- Maybridge1_006480
- WLN: IR DMV1
- N-(4-iodophenyl)-acetamide
- N-(4-iodophenyl) acetamide
- Acetamide,N-(
- AH-034/05420003
- AKOS002813447
- Acetamide, N-(4-iodophenyl-)-
- 4-12-00-01546 (Beilstein Handbook Reference)
- SCHEMBL669782
- Z30316374
- FT-0618774
- BRN 2085726
- HMS559O12
- CCG-56184
- AC-22934
- I0846
- doi:10.14272/SIULLDWIXYYVCU-UHFFFAOYSA-N
- AI3-23888
- CS-W004143
- DTXSID7060752
- AM20040882
- 1Y-0922
- 622-50-4
- NSC-2161
- ACETANILIDE, 4'-IODO-
- SR-01000645158-1
- F21272
- SY051203
- MFCD00016352
- EN300-384681
- NSC2161
- 10.14272/SIULLDWIXYYVCU-UHFFFAOYSA-N
- NS00034979
- A833676
- DTXCID5043267
- para-iodoacetanilide
- FI70546
- 612-973-4
-
- MDL: MFCD00016352
- インチ: 1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
- InChIKey: SIULLDWIXYYVCU-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O
- BRN: 2085726
計算された属性
- せいみつぶんしりょう: 260.96506g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 260.96506g/mol
- 単一同位体質量: 260.96506g/mol
- 水素結合トポロジー分子極性表面積: 29.1Ų
- 重原子数: 11
- 複雑さ: 141
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 薄い灰色から紫色の粉末
- 密度みつど: 1.7396 (estimate)
- ゆうかいてん: 182.0 to 187.0 deg-C
- ふってん: 310.8°C at 760 mmHg
- フラッシュポイント: 141.8°C
- 屈折率: 1.701
- PSA: 29.10000
- LogP: 2.32260
- FEMA: 2349
N-(4-Iodophenyl)acetamide セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:AE4285000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
N-(4-Iodophenyl)acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Iodophenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-384681-1.0g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95.0% | 1.0g |
$24.0 | 2025-03-16 | |
| Ambeed | A164324-10g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 95% | 10g |
$33.0 | 2025-02-21 | |
| Ambeed | A164324-100g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 95% | 100g |
$202.0 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59920-1g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 98% | 1g |
¥30.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59920-25g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 98% | 25g |
¥323.0 | 2023-09-07 | |
| TRC | I718775-100mg |
N-(4-Iodophenyl)acetamide |
622-50-4 | 100mg |
$64.00 | 2023-05-18 | ||
| Enamine | EN300-384681-5g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95% | 5g |
$88.0 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038049-100g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 98% | 100g |
¥1227.00 | 2024-05-06 | |
| Enamine | EN300-384681-0.05g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95.0% | 0.05g |
$19.0 | 2025-03-16 | |
| Enamine | EN300-384681-25.0g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95.0% | 25.0g |
$304.0 | 2025-03-16 |
N-(4-Iodophenyl)acetamide 関連文献
-
Chunyan Zhang,Jianhua Liu,Chungu Xia Org. Biomol. Chem. 2014 12 9702
-
Jihui Li,Xinyi Zheng,Wei Li,Wei Zhou,Wen Zhu,Yucang Zhang New J. Chem. 2016 40 77
-
3. Azobenzene-based unnatural amino acid scaffolds via a Pd(ii)-catalyzed C(sp3)–H arylation strategyRadha Tomar,Sonam Suwasia,Angshuman Roy Choudhury,Sugumar Venkataramani,Srinivasarao Arulananda Babu Chem. Commun. 2022 58 12967
-
4. Formula index
-
Nitin Tandon,Shripad M. Patil,Runjhun Tandon,Pushpendra Kumar RSC Adv. 2021 11 21291
622-50-4 (N-(4-Iodophenyl)acetamide) 関連製品
- 51-66-1(N-(4-Methoxyphenyl)acetamide)
- 92-02-4(N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide)
- 93-98-1(N-Phenylbenzamide)
- 19230-45-6(N-(3-Iodophenyl)acetamide)
- 19591-17-4(N-(2-Iodophenyl)acetamide)
- 85-36-9(Acetrizoic acid)
- 91-49-6(N-Butyl-N-phenylacetamide)
- 93-42-5(2-Mercapto-N-(2-naphthyl)acetamide)
- 103-89-9(N-(4-methylphenyl)acetamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:622-50-4)N-(4-Iodophenyl)acetamide

清らかである:99%
はかる:100g
価格 ($):352.0